molecular formula C6H10O7 B12785884 alpha-L-Gulopyranuronic acid CAS No. 33599-46-1

alpha-L-Gulopyranuronic acid

Cat. No.: B12785884
CAS No.: 33599-46-1
M. Wt: 194.14 g/mol
InChI Key: AEMOLEFTQBMNLQ-AZLKCVHYSA-N
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Description

alpha-L-Gulopyranuronic acid (GulA) is a fundamental uronic acid monosaccharide and a critical building block of alginates, complex polysaccharides found abundantly in brown algae . This compound is the C-3 epimer of L-galacturonic acid and the C-5 epimer of D-mannuronic acid . Along with its counterpart D-mannuronic acid (M), L-guluronic acid (G) monomers form the linear copolymer chains of alginate, where they are arranged in (1→4) linked blocks . The specific sequence and ratio of these G and M blocks define the physical and biological properties of the alginate polymer. A defining characteristic of α-L-gulopyranuronic acid is its notable capacity to bind divalent metal ions, such as calcium (Ca²⁺) and strontium (Sr²⁺) . This binding occurs through the carboxylate moiety on the sugar ring and is significantly enhanced by the distinctive axial-equatorial-axial arrangement of its hydroxyl groups, which creates an optimal coordination geometry for cations . This mechanism is fundamental to the formation of stable hydrogels in a process often described as the "egg-box" model, which is central to many of alginate's applications . In research, this compound is indispensable for enzymology and structural biology studies. It serves as a critical substrate for investigating the function of polysaccharide lyases and epimerases, such as the recently characterized BoPL38 enzyme from the human gut bacterium Bacteroides ovatus . Furthermore, its oligomers are used to study protein-carbohydrate interactions, as demonstrated by its complex with bacterial alginate-binding proteins like AlgQ1 . Beyond structural studies, guluronate-rich oligosaccharides have demonstrated significant bioactivity, showing promise as elicitors to induce the accumulation of beneficial phytochemicals like glyceollin in soybeans . Its applications extend into the development of drug delivery systems and tissue engineering scaffolds, where alginates are valued for their biocompatibility, low toxicity, and controllable gelation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

33599-46-1

Molecular Formula

C6H10O7

Molecular Weight

194.14 g/mol

IUPAC Name

(2R,3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3-,4+,6+/m0/s1

InChI Key

AEMOLEFTQBMNLQ-AZLKCVHYSA-N

Isomeric SMILES

[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O)C(=O)O)O)O

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Alpha-L-gulopyranuronic acid has been identified as a promising therapeutic agent for several health conditions, particularly autoimmune and inflammatory diseases.

  • Autoimmune Diseases : Research has shown that this compound can be effective in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. A study demonstrated its efficacy in reducing clinical scores in experimental models of autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA) when administered at doses of 40 to 80 mg/kg/day .
  • Mechanism of Action : The compound appears to modulate immune responses by influencing the expression of specific microRNAs and signaling proteins in immune cells. For instance, it has been shown to affect the expression of miR-155 and SHIP-1 in HEK-293 cells, which are crucial for regulating inflammation .
  • Neurodegenerative Diseases : The compound's anti-inflammatory properties suggest potential applications in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier may help in mitigating neuroinflammation associated with conditions like multiple sclerosis .

Biochemical Research

In biochemical studies, this compound plays a role in understanding polysaccharide interactions and modifications.

  • Alginate Studies : As a key component of alginate, this compound contributes to the gelling properties of alginates, which are widely used in food and pharmaceutical industries. Research indicates that modifications to alginate structures can enhance their functional properties, such as viscosity and gel strength, which are critical for drug delivery systems .
  • Enzyme Interactions : The compound is involved in glucuronidation processes, where it acts as a conjugating agent for various substrates, enhancing their solubility and excretion from the body. This process is vital for drug metabolism and detoxification pathways .

Material Science Applications

This compound is also explored for its applications in material science, particularly in creating biocompatible materials.

  • Hydrogels : Due to its ability to form gels, this compound is being investigated for use in hydrogels that can serve as drug delivery systems or tissue engineering scaffolds. The rheological properties of these gels can be tailored by adjusting the composition of the guluronic acid within the alginate matrix .
  • Membrane Technology : In membrane filtration studies, alginate containing this compound has been used to model fouling behavior. Understanding these interactions helps improve membrane designs for water treatment and other industrial applications .

Case Studies

Several case studies highlight the practical applications of this compound:

Study FocusFindingsReference
Autoimmune Disease TreatmentDemonstrated reduction in clinical symptoms of EAE with this compound treatment
Alginate ModificationEnhanced gel properties observed with varying ratios of guluronic to mannuronic acids
Drug MetabolismIncreased glucaric acid excretion linked to enhanced glucuronidation activity

Q & A

Basic Research Questions

Q. How can alpha-L-Gulopyranuronic acid (GulA) be structurally identified and distinguished from its epimers (e.g., mannuronic acid) in biological samples?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to analyze the stereochemical configuration of the C-5 hydroxyl group, a key distinguishing feature between GulA and mannuronic acid. X-ray crystallography can further resolve spatial arrangements in polysaccharide complexes (e.g., alginates) . For rapid screening, high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) separates GulA from other uronic acids based on charge and molecular weight .

Q. What are the primary natural sources of GulA, and how can they be extracted for laboratory studies?

  • Methodological Answer : GulA is predominantly found in brown algae (e.g., Laminaria spp.) as a component of alginate. Acid hydrolysis (1–2 M HCl, 80–100°C, 2–4 hours) followed by ethanol precipitation isolates GulA-rich fractions. Enzymatic digestion using alginate lyases (e.g., PL-5 or PL-7 families) can selectively depolymerize alginate into GulA and mannuronic acid monomers, with activity confirmed via reducing sugar assays .

Advanced Research Questions

Q. What experimental design considerations are critical for studying GulA’s role in polysaccharide lyase (PL) substrate specificity?

  • Methodological Answer :

  • Controlled Variables : pH (PL activity peaks at pH 6.5–8.5 for GulA cleavage), ionic strength (Ca²⁺ enhances alginate binding), and substrate conformation (poly-GulA vs. heteropolymeric alginate) .
  • Activity Assays : Monitor product formation via UV-spectroscopy (234 nm absorbance for unsaturated uronides) or mass spectrometry (MS) for cleavage patterns.
  • Structural Analysis : Co-crystallize PL enzymes with GulA oligomers to map active-site interactions (e.g., subsite +1 binding in PL-1 family enzymes) .

Q. How can contradictory data on GulA’s bioactivity (e.g., immunomodulatory vs. inert effects) be reconciled in in vitro studies?

  • Methodological Answer :

  • Source Purity : Verify GulA purity (>95%) using size-exclusion chromatography and MS to rule out contaminating endotoxins or mannuronic acid residues .
  • Cell Model Selection : Use primary immune cells (e.g., macrophages) instead of immortalized lines, as responses vary by cell type. Include positive controls (e.g., LPS for TLR4 activation).
  • Dose-Response Analysis : Test GulA at physiological concentrations (0.1–10 µg/mL) to avoid non-specific effects observed at higher doses .

Q. What computational approaches are effective for predicting GulA’s interactions with metal ions in hydrogel formation?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model GulA-Ca²⁺ coordination using force fields (e.g., GLYCAM06 for carbohydrates) to predict gelation thresholds.
  • Density Functional Theory (DFT) : Calculate binding energies for GulA-metal complexes (e.g., Ca²⁺ vs. Mg²⁺) to explain ion-specific hydrogel stability .
  • Experimental Validation : Cross-reference predictions with rheological data (storage modulus, G’) from oscillatory shear tests .

Data Analysis & Interpretation

Q. How should researchers address variability in GulA quantification across different spectroscopic methods (e.g., carbazole vs. m-hydroxydiphenyl assays)?

  • Methodological Answer :

  • Standard Curves : Prepare GulA-specific standards (not mixed uronic acids) to avoid cross-reactivity.
  • Interference Checks : Test for contaminants (e.g., proteins, neutral sugars) via Bradford assay or HPLC.
  • Method Comparison : Use Bland-Altman plots to assess agreement between methods, prioritizing LC-MS/MS for absolute quantification .

Emerging Research Directions

Q. What novel functionalization strategies can enhance GulA’s applicability in drug delivery systems?

  • Methodological Answer :

  • Chemical Modification : Sulfation at C-2/C-3 positions (using SO₃-pyridine complex) to mimic heparin-like anticoagulant activity.
  • Enzymatic Crosslinking : Use microbial transglutaminases to conjugate GulA with peptides, confirmed via MALDI-TOF MS .
  • In Vivo Tracking : Label GulA derivatives with near-infrared fluorophores (e.g., Cy7) for real-time biodistribution studies in murine models .

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